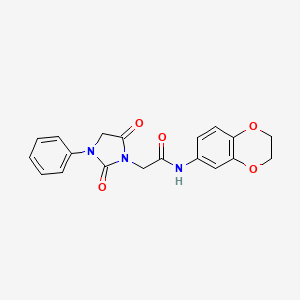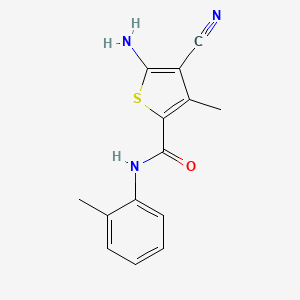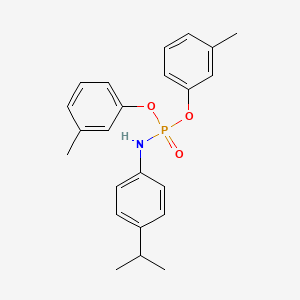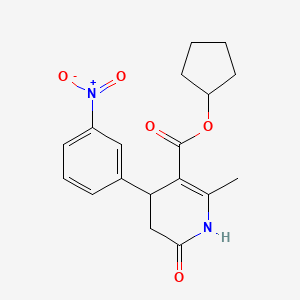![molecular formula C16H18N6 B4694564 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4694564.png)
6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine
Descripción general
Descripción
6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine is believed to involve the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Additionally, this compound has been shown to bind to the serotonin transporter, preventing the reuptake of serotonin and increasing its concentration in the brain.
Biochemical and Physiological Effects
Studies have shown that 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has various biochemical and physiological effects on the body. For example, this compound has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which can improve mood and reduce symptoms of depression. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce the formation of amyloid-beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and act as a selective serotonin reuptake inhibitor. However, a limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on certain cells and tissues.
Direcciones Futuras
There are many potential future directions for research on 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine. Some possible areas of focus include:
1. Further investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer, Alzheimer's disease, and depression.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Exploration of the compound's mechanism of action, including its interactions with specific enzymes and receptors in the body.
4. Investigation of the compound's potential side effects and toxicity, particularly in relation to its use as a therapeutic agent.
5. Development of new analogs and derivatives of the compound that may have improved therapeutic properties.
6. Further investigation of the compound's potential as a tool for studying the mechanisms of various diseases and disorders.
Aplicaciones Científicas De Investigación
Studies have shown that 6-(4-benzyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine has potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and depression. This compound has been shown to have anti-tumor activity, inhibit the formation of amyloid-beta plaques in the brain, and act as a selective serotonin reuptake inhibitor.
Propiedades
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-14(5-3-1)12-20-8-10-21(11-9-20)16-7-6-15-18-17-13-22(15)19-16/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNIEQQXJESRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-phenoxyphenyl)propanamide](/img/structure/B4694497.png)

![4-(2-methoxyethyl)-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4694506.png)
![1-[(2-hydroxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4694511.png)
![5-[(5-methyl-2-furyl)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4694518.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B4694520.png)

![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694539.png)


![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)

![1-(2-fluoro-4-methoxyphenyl)-2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4694566.png)